Acetamide, N-[2-[(trimethylsilyl)oxy]-4-pyrimidinyl]-
CAS No.: 54230-57-8
Cat. No.: VC15961958
Molecular Formula: C9H15N3O2Si
Molecular Weight: 225.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 54230-57-8 |
|---|---|
| Molecular Formula | C9H15N3O2Si |
| Molecular Weight | 225.32 g/mol |
| IUPAC Name | N-(2-trimethylsilyloxypyrimidin-4-yl)acetamide |
| Standard InChI | InChI=1S/C9H15N3O2Si/c1-7(13)11-8-5-6-10-9(12-8)14-15(2,3)4/h5-6H,1-4H3,(H,10,11,12,13) |
| Standard InChI Key | KMMZFCGPXXCJFO-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NC1=NC(=NC=C1)O[Si](C)(C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrimidine ring substituted with an acetamide group at position 4 and a trimethylsilyl-protected hydroxyl group at position 2. The TMS group (Si(CH₃)₃) is a common protecting moiety in organic chemistry, known for its ability to shield reactive hydroxyl groups during multi-step syntheses. The canonical SMILES representation, CC(=O)NC₁=NC(=NC=C₁)OSi(C)C, encodes this structure unambiguously .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₅N₃O₂Si |
| Molecular Weight | 225.32 g/mol |
| IUPAC Name | N-(2-trimethylsilyloxypyrimidin-4-yl)acetamide |
| InChI Key | KMMZFCGPXXCJFO-UHFFFAOYSA-N |
| CAS Registry Number | 54230-57-8 |
Synthesis and Reaction Chemistry
Synthetic Routes
The synthesis of Acetamide, N-[2-[(trimethylsilyl)oxy]-4-pyrimidinyl]- often begins with 4-aminopyrimidin-2-ol. A two-step protocol is commonly employed:
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Silylation: Treatment of 4-aminopyrimidin-2-ol with hexamethyldisilazane (HMDS) or chlorotrimethylsilane (TMSCl) in the presence of a base (e.g., imidazole) yields the 2-trimethylsilyloxy intermediate .
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Acetylation: The free amine at position 4 is then acetylated using acetic anhydride or acetyl chloride under mild conditions .
This approach leverages the TMS group’s orthogonal stability, allowing selective deprotection in subsequent steps without affecting the acetamide moiety.
Reactivity and Functional Group Interconversions
The TMS group undergoes cleavage under acidic or fluoride-mediated conditions (e.g., tetrabutylammonium fluoride, TBAF), regenerating the hydroxyl group. This property is critical in nucleoside synthesis, where the 2′-hydroxyl of ribose derivatives must be temporarily protected . For example, in gemcitabine synthesis, silylated intermediates enable stereoselective glycosylation reactions by preventing undesired side reactions at the 2-position .
Applications in Pharmaceutical Chemistry
Role in Nucleoside Analog Synthesis
Acetamide, N-[2-[(trimethylsilyl)oxy]-4-pyrimidinyl]- is a key precursor in the synthesis of antiviral and anticancer agents. Its use in gemcitabine production highlights its importance:
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Gemcitabine: A chemotherapeutic agent for pancreatic and breast cancers. The TMS-protected intermediate facilitates high-yielding N-glycosylation with 2,2′-difluororibose donors, achieving β-stereoselectivity >95% .
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Lamivudine: An antiretroviral drug for HIV treatment. Silanized cytosine derivatives like this compound enable efficient coupling with halogenated sugar intermediates, streamlining large-scale production .
Building Block for Heterocyclic Systems
Beyond nucleosides, the compound serves as a scaffold for synthesizing fused pyrimidine systems. For instance, cyclocondensation with diketones yields tricyclic structures with potential kinase inhibitory activity .
Recent Advances and Future Directions
Recent studies exploit the compound’s modularity in click chemistry and bioorthogonal reactions. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl-modified analogs generates triazole-linked prodrugs with enhanced solubility . Additionally, its incorporation into metal-organic frameworks (MOFs) is being explored for controlled drug release applications .
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